molecular formula C20H26O4 B12660303 Bis(2-methylpropyl) (3-phenylallylidene)malonate CAS No. 93820-05-4

Bis(2-methylpropyl) (3-phenylallylidene)malonate

Cat. No.: B12660303
CAS No.: 93820-05-4
M. Wt: 330.4 g/mol
InChI Key: UYXJOXINCKDHDM-DHZHZOJOSA-N
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Description

Bis(2-methylpropyl) (3-phenylallylidene)malonate is an organic compound with the molecular formula C20H26O4 and a molecular weight of 330.41804 . This compound is known for its unique structure, which includes a malonate ester group and a phenylallylidene moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

93820-05-4

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

bis(2-methylpropyl) 2-[(E)-3-phenylprop-2-enylidene]propanedioate

InChI

InChI=1S/C20H26O4/c1-15(2)13-23-19(21)18(20(22)24-14-16(3)4)12-8-11-17-9-6-5-7-10-17/h5-12,15-16H,13-14H2,1-4H3/b11-8+

InChI Key

UYXJOXINCKDHDM-DHZHZOJOSA-N

Isomeric SMILES

CC(C)COC(=O)C(=C/C=C/C1=CC=CC=C1)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Malonate Esters

The starting point is often diethyl malonate or a similar malonate ester, which undergoes alkylation to introduce the 2-methylpropyl (isobutyl) ester groups. The alkylation is typically performed by:

  • Deprotonation of the malonate ester with a strong base such as sodium hydride (NaH) or potassium tert-butoxide.
  • Reaction with an alkyl halide, specifically 2-methylpropyl bromide or iodide, under controlled stoichiometry to avoid over-alkylation.

A representative reaction condition is:

Parameter Condition
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or THF
Alkyl halide 2-Methylpropyl bromide or iodide
Temperature Room temperature to 50 °C
Concentration 0.5 to 1.0 M
Reaction time 1 to 24 hours
Yield 55-75% depending on conditions

Lower concentration (0.5 M) and slight excess of malonate improve yield and reduce dialkylation byproducts.

Notes on Alkylation

  • Using DMF as solvent generally gives better yields than THF.
  • Stoichiometric control is critical to minimize dialkylated side products.
  • The reaction mixture can become viscous, requiring careful stirring.

Introduction of the 3-Phenylallylidene Group

The 3-phenylallylidene substituent is introduced via condensation reactions involving the malonate ester or its derivatives and a suitable phenylallyl precursor.

Knoevenagel Condensation

A common method is the Knoevenagel condensation between the malonate ester and cinnamaldehyde or a related phenyl-substituted aldehyde:

  • The malonate ester is deprotonated to form an enolate.
  • The enolate attacks the aldehyde, forming an α,β-unsaturated malonate derivative.
  • The reaction is typically catalyzed by weak bases such as piperidine or ammonium acetate in solvents like ethanol or acetic acid.

Alternative Methods

  • Use of allyl halides (e.g., benzyl bromide derivatives) in SN2 reactions with malonate enolates to introduce the allyl group, followed by oxidation or further functionalization to form the allylidene moiety.
  • Transition metal-catalyzed coupling reactions (e.g., palladium or gold catalysis) can be employed for more complex aryl-alkynyl malonate derivatives, though these are more specialized and less common for this compound.

Hydrolysis and Decarboxylation (If Applicable)

In some synthetic routes, after alkylation and condensation, hydrolysis and decarboxylation steps are performed to modify the ester groups or to convert esters into acids or other functional groups. However, for bis(2-methylpropyl) esters, these steps may be omitted to retain the ester functionality.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Yield/Notes
1. Malonate ester alkylation Diethyl malonate, NaH, 2-methylpropyl bromide, DMF, rt Introduce isobutyl ester groups 55-75%, optimized at 0.5 M conc.
2. Enolate formation Base (e.g., piperidine, ammonium acetate) Generate nucleophile for condensation Efficient enolate formation
3. Knoevenagel condensation Cinnamaldehyde or phenylallyl aldehyde, ethanol, base Form 3-phenylallylidene substituent High yield, mild conditions
4. Purification Recrystallization or chromatography Isolate pure product High purity achievable

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) (3-phenylallylidene)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Bis(2-methylpropyl) (3-phenylallylidene)malonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) (3-phenylallylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(2-methylpropyl) (3-phenylallylidene)malonate include:

  • Diethyl malonate
  • Dimethyl malonate
  • Diisopropyl malonate

Uniqueness

What sets this compound apart from these similar compounds is its unique phenylallylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other malonate derivatives may not be suitable .

Biological Activity

Bis(2-methylpropyl) (3-phenylallylidene)malonate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H22O4\text{C}_{16}\text{H}_{22}\text{O}_4

This compound consists of a malonate backbone with two 2-methylpropyl groups and a phenylallylidene substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It has been noted that the compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes. The precise molecular targets are still under investigation, but it is believed that these interactions could lead to significant therapeutic effects in various conditions, including cancer and infectious diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic effects on human cancer cell lines using the MTS assay. The results indicated that at a concentration of 100 µM, the compound inhibited cell viability significantly across multiple lines. The most potent derivative exhibited an IC50 value of approximately 60.70 µM against RKO cells .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that this compound could induce apoptosis in cancer cells through activation of caspase pathways. This was evidenced by morphological changes observed under microscopy following treatment with the compound .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line/Model IC50 Value (µM) Observed Effect
Study 1RKO60.70Significant inhibition of cell growth
Study 2HeLa78.72Induction of apoptosis
Study 3A-549Not specifiedAntimicrobial activity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bis(2-methylpropyl) (3-phenylallylidene)malonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between substituted malonates and aromatic aldehydes. Key steps include controlling reaction temperature (40–60°C) and using catalysts like piperidine or ammonium acetate. To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Validate product purity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 25°C, 40°C, 60°C). Monitor degradation via UV-Vis spectroscopy (for conjugated systems) and gas chromatography (GC). Compare results against inert atmosphere storage (argon or nitrogen) to assess oxidative stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. The compound’s ester groups may hydrolyze under acidic/basic conditions, releasing irritants. In case of skin contact, wash immediately with water and pH-neutral soap. For spills, adsorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic transitions and HOMO-LUMO gaps. Use software like Gaussian or ORCA to model substituent effects on conjugation length and absorption maxima. Validate predictions experimentally via UV-Vis and fluorescence spectroscopy .

Q. What experimental strategies resolve contradictions in reported catalytic activity of malonate derivatives?

  • Methodological Answer : Replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use kinetic analysis (e.g., Eyring plots) to compare activation parameters. Cross-reference with literature using systematic review frameworks (e.g., EPA’s LPS screening process) to identify overlooked variables like trace moisture or oxygen .

Q. How can researchers integrate this compound into membrane-based separation technologies?

  • Methodological Answer : Functionalize polymer membranes (e.g., polyimide or cellulose acetate) with the compound via covalent grafting or physical blending. Test separation efficiency for organic solvents using pervaporation setups. Characterize membrane morphology via SEM and contact angle measurements .

Q. What methodologies validate the ecological impact of malonate derivatives in aqueous systems?

  • Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Measure chemical oxygen demand (COD) and use LC-MS to track degradation intermediates. For aquatic toxicity, perform Daphnia magna acute toxicity assays (48-hour EC50_{50}) .

Methodological Frameworks

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Answer : Use a factorial design to vary substituents (e.g., electron-withdrawing/donating groups on the phenyl ring). Correlate structural changes with properties like solubility (logP measurements) or reactivity (kinetic studies). Apply multivariate analysis (PCA or PLS) to identify dominant SAR factors .

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Answer : Document all parameters (e.g., stirring rate, drying time for reagents) using FAIR data principles. Share raw spectral data and chromatograms in open repositories. Validate methods via interlaboratory comparisons or third-party replication .

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